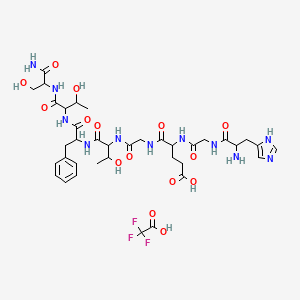

Exendin-4 (1-8) trifluoroacetate salt H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-NH2 trifluoroacetate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Exendin-4 (1-8) trifluoroacetate salt H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-NH2 trifluoroacetate salt is a synthetic peptide with the molecular formula C35H51N11O13 and a molecular weight of 833.86 g/mol . This compound is a truncated form of Exendin-4, a peptide originally derived from the saliva of the Gila monster, a venomous lizard. Exendin-4 (1-8) retains the first eight amino acids of the full-length peptide, which are crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Exendin-4 (1-8) trifluoroacetate salt is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the synthesis of Exendin-4 (1-8) trifluoroacetate salt follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Exendin-4 (1-8) trifluoroacetate salt can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

Exendin-4 (1-8) trifluoroacetate salt has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes and obesity.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Exendin-4 (1-8) trifluoroacetate salt exerts its effects by mimicking the action of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism. It binds to the GLP-1 receptor, activating intracellular signaling pathways that enhance insulin secretion, inhibit glucagon release, and slow gastric emptying. These actions contribute to improved blood glucose control and weight loss .

Comparison with Similar Compounds

Similar Compounds

Exendin-4: The full-length peptide from which Exendin-4 (1-8) is derived.

GLP-1: The endogenous hormone with similar biological activity.

Exenatide: A synthetic version of Exendin-4 used as a medication for diabetes.

Uniqueness

Exendin-4 (1-8) trifluoroacetate salt is unique due to its truncated structure, which retains the essential amino acids for biological activity while being more stable and easier to synthesize compared to the full-length peptide .

Biological Activity

Exendin-4 (1-8) trifluoroacetate salt, a truncated version of the full-length exendin-4 peptide, is derived from the saliva of the Gila monster (Heloderma suspectum). This compound acts as a potent agonist for the glucagon-like peptide-1 (GLP-1) receptor, playing a significant role in glucose metabolism and insulin secretion. The following sections will explore its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Exendin-4 functions primarily by activating GLP-1 receptors, which are G-protein coupled receptors located on pancreatic beta cells. This activation leads to several downstream effects:

- Increased Insulin Secretion : Exendin-4 enhances glucose-dependent insulin release, which is crucial for maintaining blood glucose levels .

- cAMP Production : The binding of exendin-4 to GLP-1 receptors stimulates intracellular cAMP production, further promoting insulin secretion and beta-cell proliferation .

- Fat Metabolism Regulation : In hepatic tissues, exendin-4 has been shown to improve insulin sensitivity and reduce hepatic steatosis by modulating gene expression related to fatty acid metabolism .

Pharmacokinetics

The pharmacokinetic profile of exendin-4 reveals significant stability in vivo and varied half-lives in different tissues:

| Tissue | Half-life (min) |

|---|---|

| Kidney | 7.8 ± 0.58 |

| Liver | 100.9 ± 10.2 |

Exendin-4 exhibits a longer half-life in the liver compared to the kidney, indicating differential metabolic stability across tissues .

Diabetes Management

Exendin-4 has been extensively studied for its effects on Type 2 diabetes mellitus (T2DM):

- Glycemic Control : Clinical trials have demonstrated that exendin-4 significantly lowers HbA1c levels in diabetic patients. For instance, a study reported a reduction from 9.5% to 7.9% after treatment with exendin (1-30) .

- Weight Loss : In addition to glycemic control, exendin-4 has been associated with weight reduction in obese diabetic models due to its appetite-suppressing effects .

Neurological Benefits

Recent studies suggest that exendin-4 may also have neuroprotective properties:

- Nerve Regeneration : In animal models of peripheral nerve injury, administration of exendin-4 improved functional recovery and nerve regeneration after crush injuries. This effect was attributed to enhanced neurotrophic factor release and improved blood flow to injured tissues .

Case Studies

- Hepatic Steatosis Reversal : A study on ob/ob mice indicated that exendin-4 treatment resulted in significant reductions in liver fat content, as assessed by Oil Red O staining. Histological evaluations confirmed these findings with improved hepatic architecture post-treatment .

- Insulinoma Cell Studies : Research demonstrated that exendin (1-30) could stimulate beta-cell growth in vitro but was less effective than full-length exendin-4 in promoting insulin secretion and cAMP production .

Adverse Effects

Despite its therapeutic benefits, exendin-4 can induce side effects such as nausea, vomiting, and hypoglycemia due to its potent action on GLP-1 receptors . Understanding these adverse effects is crucial for optimizing treatment regimens.

Properties

IUPAC Name |

5-[[2-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N11O13.C2HF3O2/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20;3-2(4,5)1(6)7/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSKABUXHULMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52F3N11O15 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.